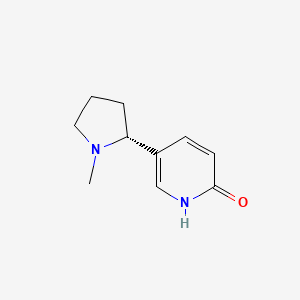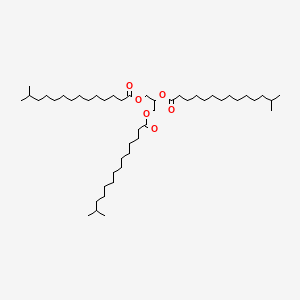
13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(I-15:0/i-15:0/i-15:0), also known as 13-MTDG or tracylglycerol(45:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(I-15:0/i-15:0/i-15:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(I-15:0/i-15:0/i-15:0) has been found in human adipose tissue, and has also been primarily detected in blood. Within the cell, TG(i-15:0/i-15:0/i-15:0) is primarily located in the membrane (predicted from logP) and adiposome.
Scientific Research Applications
Apoptosis Induction in Cancer Cells
- Study 1 : 13-Methyltetradecanoic acid (13-MTD), a branched-chain saturated fatty acid, has been shown to induce apoptotic cell death in human cancer cells, including SKBR-3 breast cancer cells. The incorporation of 13-MTD into cellular lipids leads to apoptosis via a caspase-independent death pathway, indicating its potential in cancer therapy (Wongtangtintharn et al., 2005).
- Study 2 : 13-MTD has shown effectiveness in inhibiting the growth of various human cancer cell lines both in vitro and in vivo. Its administration led to rapid induction of apoptosis and significant in vivo growth inhibition of orthotopic tumor implants, highlighting its potential as a chemotherapy agent (Yang et al., 2000).
Metabolic Studies and Lipid Analysis
- Study 3 : Using 13C NMR spectroscopy, researchers have analyzed the structure and metabolism of triacylglycerols in rat epididymal fat pad adipocytes, demonstrating the utility of this technique in studying lipid dynamics and metabolism (Sillerud et al., 1986).
- Study 4 : Investigations into the metabolism of glycerol-1,2,3-tris(methylsuccinate) in hepatocytes from diabetic rats revealed insights into gluconeogenesis and potential therapeutic implications for diabetes treatment (Ladrière et al., 1999).
Miscellaneous Applications
- Study 5 : The synthesis and analysis of novel iso-branched ether lipids in the myxobacterium Myxococcus xanthus showed specific markers of developmental sporulation, indicating the importance of these lipids in biological processes (Ring et al., 2006).
- Study 6 : Research into the fermentative utilization of glycerol by Escherichia coli for the production of fuels and chemicals demonstrated glycerol's potential as a feedstock in biotechnological applications (Murarka et al., 2007).
properties
CAS RN |
75929-60-1 |
|---|---|
Product Name |
13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol |
Molecular Formula |
C48H92O6 |
Molecular Weight |
765.2 g/mol |
IUPAC Name |
2,3-bis(13-methyltetradecanoyloxy)propyl 13-methyltetradecanoate |
InChI |
InChI=1S/C48H92O6/c1-42(2)34-28-22-16-10-7-13-19-25-31-37-46(49)52-40-45(54-48(51)39-33-27-21-15-9-12-18-24-30-36-44(5)6)41-53-47(50)38-32-26-20-14-8-11-17-23-29-35-43(3)4/h42-45H,7-41H2,1-6H3 |
InChI Key |
ATHJFCYJNFYRRF-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C |
Other CAS RN |
75929-60-1 |
physical_description |
Solid |
synonyms |
13-methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol 13-MTDG |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



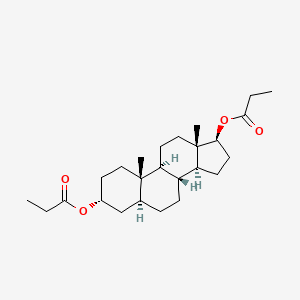
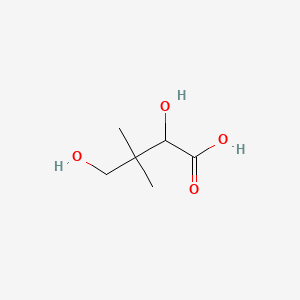
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1202739.png)
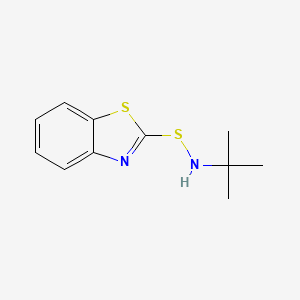
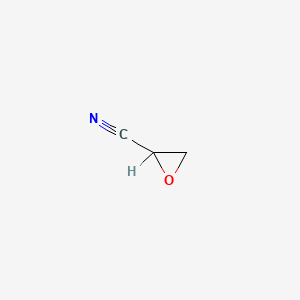
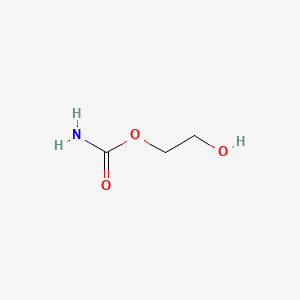
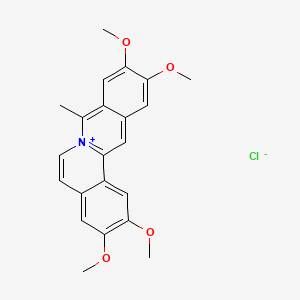
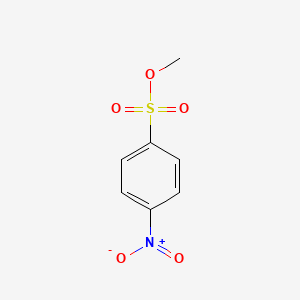
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)
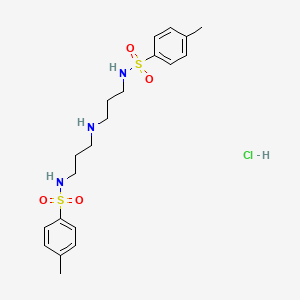
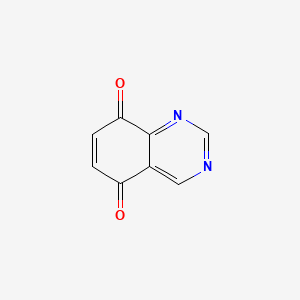
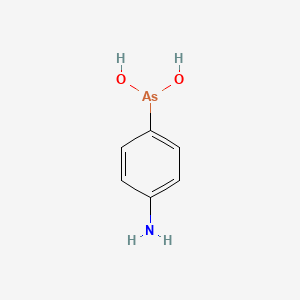
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
